2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid
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Overview
Description
2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and a phenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid typically involves the reaction of cyanoacetic acid derivatives with thiazolidine intermediates. One common method includes the condensation of cyanoacetic acid with 3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidine under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like triethylamine to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can produce a range of substituted thiazolidine compounds .
Scientific Research Applications
2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanoacetic acid derivatives. Examples are:
- 2-Cyano-3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidine
- 2-Cyano-2-{3-methyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid .
Uniqueness
What sets 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
(2Z)-2-[(5Z)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetic acid |
InChI |
InChI=1S/C15H13N3O3S/c1-2-18-13(19)12(9-17-10-6-4-3-5-7-10)22-14(18)11(8-16)15(20)21/h3-7,9,17H,2H2,1H3,(H,20,21)/b12-9-,14-11- |
InChI Key |
SWLRONFWCBZUSI-PMGAGZRRSA-N |
Isomeric SMILES |
CCN\1C(=O)/C(=C/NC2=CC=CC=C2)/S/C1=C(/C#N)\C(=O)O |
Canonical SMILES |
CCN1C(=O)C(=CNC2=CC=CC=C2)SC1=C(C#N)C(=O)O |
Origin of Product |
United States |
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